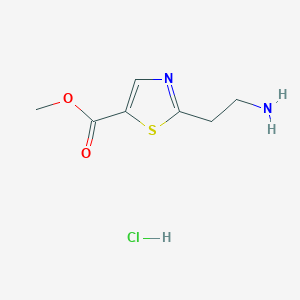

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride

Beschreibung

Structure and Properties: Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride (CAS: 1332873-11-6) is a thiazole derivative with a methyl ester at position 5, a 2-aminoethyl substituent at position 2, and a hydrochloride salt. Its molecular formula is C₇H₁₁ClN₂O₂S, and molecular weight is 222.69 .

Eigenschaften

IUPAC Name |

methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGFTIBIURXEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379327-69-1 | |

| Record name | methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halide.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the thiazole ring to its corresponding thiol derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) and amines are used, and reactions are typically carried out in polar aprotic solvents.

Major Products Formed:

Oxidation Products: Various oxidized thiazoles and thiazolones.

Reduction Products: Thiol derivatives of the thiazole ring.

Substitution Products: Aminoethyl-substituted thiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride has been investigated for its potential as a pharmaceutical intermediate:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.

- Anti-inflammatory Properties : Similar thiazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.

- Antimicrobial Activity : Research highlights its effectiveness against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Mechanisms

The biological activity of methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is characterized by interactions with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes like COX-1, potentially leading to reduced inflammatory responses.

- Cell Cycle Disruption : Related thiazole compounds have been shown to induce multipolar mitotic spindles in cancer cells, leading to cell death through aberrant division .

Industrial Applications

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride serves as a building block in synthesizing more complex heterocyclic compounds. Its unique chemical structure allows for modifications that can lead to the development of specialty chemicals and materials with specific properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride:

- Anticancer Research : A study demonstrated that derivatives of thiazoles could inhibit key mitotic kinesins in cancer cells, leading to cell death through multipolar spindle formation .

- Antimicrobial Efficacy : Investigations into related compounds showed strong bactericidal activity against Mycobacterium species, indicating potential for treating tuberculosis .

Wirkmechanismus

The mechanism by which Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations

Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS: 2091043-80-8)

- Formula : C₁₀H₁₅ClN₂O₂S

- Key Differences: Cyclopropylamino group at position 2 instead of aminoethyl. Ethyl ester (vs. methyl) and 4-methyl substituent.

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride

- Key Differences :

- Carboxylate at position 4 (vs. 5).

- Dihydrochloride salt (vs. single HCl).

- Impact : Positional isomerism affects electronic distribution; the dihydrochloride salt may enhance solubility but complicate crystallization .

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride (CAS: 2031259-41-1)

Functional Group Modifications

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS: 53266-92-5)

- Formula : C₇H₁₀ClN₂O₂S

- 4-Methyl substituent.

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Ester and Salt Variations

Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | 1332873-11-6 | C₇H₁₁ClN₂O₂S | 222.69 | 2-aminoethyl, 5-methyl ester, HCl |

| Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | 2091043-80-8 | C₁₀H₁₅ClN₂O₂S | 262.76 | 2-cyclopropylamino, 4-methyl, ethyl ester, HCl |

| Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride | - | C₈H₁₃Cl₂N₂O₂S | 265.18 | 2-aminoethyl, 4-ethyl ester, 2HCl |

| Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride | 2031259-41-1 | C₁₀H₁₅ClN₂O₂S | 262.76 | 2-piperidin-3-yl, 5-methyl ester, HCl |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | 53266-92-5 | C₇H₁₀ClN₂O₂S | 222.69 | 2-amino, 4-methyl, ethyl ester, HCl |

Biologische Aktivität

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is characterized by the presence of a thiazole ring, an amino group, and a carboxylate moiety. These structural features are pivotal for its biological activity. The compound typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar thiazole structures have been shown to inhibit specific enzymes involved in tumor growth. For instance, certain derivatives exhibit inhibition of cyclooxygenase-2 (COX-2), leading to reduced levels of prostaglandins associated with inflammation and cancer progression .

- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain thiazole compounds can significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis. Analogous compounds have demonstrated sub-micromolar minimum inhibitory concentrations (MICs), suggesting potential as novel anti-tubercular agents .

Efficacy Against Cancer Cell Lines

Several studies have explored the efficacy of methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride against different cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| U-937 (Acute Monocytic Leukemia) | 8.0 | Inhibition of COX-2 activity |

| HCT-116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis induction |

| HepG2 (Liver Cancer) | 10.0 | Inhibition of specific signaling pathways |

Case Studies

- Study on Apoptosis Induction : A case study involving MCF-7 cells demonstrated that treatment with methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride resulted in significant apoptosis as evidenced by flow cytometry analysis. The compound induced a dose-dependent increase in early apoptotic cells, highlighting its potential as a therapeutic agent in breast cancer treatment .

- Antimycobacterial Activity : Another study focused on the compound's efficacy against Mycobacterium tuberculosis, where it was found to exhibit potent bactericidal activity at low concentrations. This suggests that methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride could be developed further as an anti-tubercular drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer: A common approach involves hydrolysis of ester precursors under basic conditions followed by acidification to isolate the hydrochloride salt. For example, methyl esters of structurally similar thiazoles (e.g., methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate) are hydrolyzed using sodium hydroxide in ethanol/water, followed by HCl acidification to yield carboxylic acid derivatives . Introducing the 2-aminoethyl group may require protecting the amine during synthesis (e.g., using Boc-protected intermediates) to prevent side reactions. Optimization variables include reaction temperature (e.g., 358 K for hydrolysis), solvent choice (ethanol/water mixtures), and stoichiometry of reagents. Yields can exceed 85% with controlled pH during precipitation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in academic research?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the thiazole ring, methyl ester, and aminoethyl groups. Aromatic protons in the thiazole ring typically appear between δ 7.0–8.5 ppm, while the methyl ester resonates near δ 3.8–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Impurities from incomplete hydrolysis or side reactions (e.g., unreacted ester precursors) can be quantified using reference standards .

- X-ray Crystallography: Single-crystal X-ray diffraction (via SHELX programs) resolves bond lengths and angles, critical for confirming stereochemistry and salt formation .

Q. What are the documented applications of this compound in current medicinal chemistry or pharmacological research?

- Methodological Answer: Thiazole derivatives are widely explored as enzyme inhibitors or receptor modulators due to their heterocyclic reactivity. The aminoethyl group enhances water solubility and potential for hydrogen bonding, making this compound a candidate for targeting amine-binding pockets in proteins (e.g., kinases or GPCRs). Similar compounds, such as 5-amino-3-methyl-isothiazole derivatives, are used in pharmacological studies as precursors for bioactive molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected IR absorptions) observed for this compound?

- Methodological Answer: Contradictions in NMR splitting may arise from dynamic processes (e.g., rotameric equilibria in the aminoethyl group). Variable-temperature NMR can suppress exchange broadening. For unexpected IR absorptions (e.g., C=O stretching shifts), computational IR spectroscopy using density functional theory (DFT) compares predicted vs. experimental peaks. X-ray crystallography (via SHELXL) provides definitive structural validation .

Q. What strategies are employed to enhance the stability of this hydrochloride salt under varying pH and temperature conditions during long-term storage?

- Methodological Answer: Hydrochloride salts are hygroscopic; stability is improved by storing in airtight containers with desiccants (e.g., silica gel) at 2–8°C. Accelerated stability studies (40°C/75% relative humidity for 6 months) monitor degradation via HPLC. Degradation products (e.g., free carboxylic acid from ester hydrolysis) are identified using LC-MS .

Q. How can computational modeling (e.g., molecular docking or DFT) predict the reactivity or biological interactions of this thiazole derivative?

- Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to target proteins (e.g., bacterial thymidylate kinase). The thiazole ring’s electron-deficient nature favors π-stacking with aromatic residues, while the aminoethyl group may form salt bridges with acidic residues .

- DFT Calculations: Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., water) are modeled using PCM to assess solubility .

Q. What experimental approaches are used to investigate the compound's role in modulating enzymatic activity or receptor binding in vitro?

- Methodological Answer:

- Enzyme Inhibition Assays: Kinetic studies (e.g., Michaelis-Menten plots) measure IC₅₀ values using purified enzymes (e.g., acetylcholinesterase). Fluorescence polarization assays track competitive binding against fluorescent probes .

- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs. Surface plasmon resonance (SPR) provides real-time binding kinetics .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) while maintaining water solubility and bioavailability?

- Methodological Answer:

- Derivatization: Modify the methyl ester to amides (e.g., using EDCl/HOBt coupling) or replace the aminoethyl group with bulkier amines. Introduce polar substituents (e.g., hydroxyl or sulfonate groups) to enhance solubility .

- SAR Analysis: Test derivatives in parallel artificial membrane permeability assays (PAMPA) for passive diffusion. LogP values (via shake-flask method) correlate with lipophilicity. Bioactivity data are analyzed using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.